4-bromohex-1-yne
Description
Properties
CAS No. |
2751621-78-8 |
|---|---|
Molecular Formula |
C6H9Br |
Molecular Weight |
161 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromohex 1 Yne and Analogous Bromoalkynes in Research
Direct Halogenation Pathways for Alkyne Functionalization
Direct halogenation of a terminal alkyne typically results in the formation of a 1-haloalkyne, where the halogen atom is attached directly to a sp-hybridized carbon of the triple bond. This transformation is a powerful tool for creating functional handles on the alkyne terminus.
One prominent method involves the oxidative halogenation of terminal alkynes. Research has demonstrated that using an oxidant such as chloramine-B or chloramine-T in the presence of a bromide salt like sodium bromide (NaBr) can efficiently generate 1-bromoalkynes. thieme-connect.comorganic-chemistry.org In a typical procedure, the terminal alkyne is treated with NaBr and chloramine-B in a solvent system like acetonitrile/water, yielding the corresponding 1-bromoalkyne in good to excellent yields. thieme-connect.com This approach is valued for its mild reaction conditions and operational simplicity. organic-chemistry.orgorganic-chemistry.org
Another pathway is the addition of elemental bromine (Br₂) across the triple bond. The reaction of an alkyne with one equivalent of Br₂ typically leads to the anti-addition product, forming a trans-dihaloalkene. libretexts.org If two or more equivalents of the halogen are used, the reaction proceeds to form a tetrahaloalkane. libretexts.org While this method directly functionalizes the alkyne, it does not produce a bromoalkyne of the type like 4-bromohex-1-yne but rather adds bromine atoms across the triple bond.
Enzymatic halogenation has also emerged as a novel pathway. A flavin-dependent halogenase, JamD, has been identified that is capable of the direct and chemoselective halogenation of terminal alkynes. nih.gov This biocatalytic approach shows promise for developing green and highly selective synthetic methods. nih.gov
Table 1: Selected Methods for Direct Bromination of Terminal Alkynes
| Method | Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Oxidative Halogenation | Alkyne, NaBr, Chloramine-B | 1-Bromoalkyne | Mild conditions, good yields. | thieme-connect.com |
| Halogen Addition | Alkyne, Br₂ (1 equiv.) | trans-Dibromoalkene | Stereoselective anti-addition. | libretexts.org |
| Enzymatic Halogenation | Alkyne, Halogenase (e.g., JamD) | 1-Haloalkyne | High chemoselectivity, biocatalytic. | nih.gov |
Regioselective Bromination Approaches
Regioselectivity is crucial when the desired product, such as 4-bromohex-1-yne, requires bromination at a specific carbon atom along the alkyl chain rather than at the alkyne itself. Direct C-H bromination of hex-1-yne at the C-4 position is challenging due to the similar reactivity of other methylene (B1212753) protons and the higher reactivity of the propargylic protons at C-3.
Therefore, a more controlled and common regioselective strategy involves the functionalization of a precursor molecule. A reliable route to 4-bromohex-1-yne starts with a precursor like hex-1-yn-4-ol. This alcohol can be synthesized and then the hydroxyl group is converted into a bromide. This two-step process ensures the bromine is placed exclusively at the C-4 position. The conversion of the alcohol to the bromide can be achieved using standard reagents like phosphorus tribromide (PBr₃) or an Appel reaction (using CBr₄ and PPh₃).
While not directly applicable to the synthesis of 4-bromohex-1-yne from hex-1-yne, other regioselective bromination methods have been developed for different substrates. For instance, the use of a vanadium pentoxide (V₂O₅)–hydrogen peroxide (H₂O₂) system promotes the regioselective bromination of various organic substrates, including some aromatics and alkenes, under mild conditions. organic-chemistry.org Similarly, mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium can achieve regioselective bromine substitution on ketones and certain aromatic derivatives. rsc.org Anti-Markovnikov addition of HBr to a terminal alkyne, which occurs in the presence of peroxides, is another example of a regioselective reaction, but it places the bromine at the terminal carbon of the resulting double bond, yielding a 1-bromoalkene. libretexts.orglibretexts.org
Elimination-Based Strategies for Alkyne Formation from Halogenated Precursors
A powerful and classic strategy for synthesizing alkynes involves a twofold elimination of hydrogen halide (HX) from a dihaloalkane. pressbooks.pub This E2 elimination reaction is typically carried out using a strong base. chemistrysteps.comucsb.edu To synthesize a bromoalkyne like 4-bromohex-1-yne, one would start with a precursor that already contains the C-4 bromine and two additional halogens on the C-1 and/or C-2 positions.
The required precursors can be either vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). chemistrysteps.commasterorganicchemistry.com For instance, the synthesis of 4-bromohex-1-yne could be envisioned starting from either 4-bromo-1,2-dihalohexane (a vicinal dihalide) or 4-bromo-1,1-dihalohexane (a geminal dihalide).
The reaction is performed with an excess of a very strong base, most commonly sodium amide (NaNH₂) in liquid ammonia. chemistrysteps.commasterorganicchemistry.com Two equivalents of the base are required for the two successive E2 elimination steps, which first form a vinyl halide intermediate that is then converted to the alkyne. masterorganicchemistry.com If a terminal alkyne is the product, a third equivalent of base is needed to deprotonate the acidic terminal alkyne proton (pKa ≈ 25), which drives the reaction to completion. chemistrysteps.comquimicaorganica.org A final work-up step with water is then used to reprotonate the alkynide and furnish the neutral terminal alkyne. chemistrysteps.com
Table 2: Elimination-Based Synthesis of Alkynes
| Precursor Type | Example Precursor for 4-Bromohex-1-yne | Base/Conditions | Mechanism | Reference |
|---|---|---|---|---|
| Vicinal Dihalide | 4-Bromo-1,2-dichlorohexane | NaNH₂ (3 equiv.), liq. NH₃; then H₂O | Two successive E2 eliminations | pressbooks.pubmasterorganicchemistry.com |
| Geminal Dihalide | 4-Bromo-1,1-dichlorohexane | NaNH₂ (3 equiv.), liq. NH₃; then H₂O | Two successive E2 eliminations | chemistrysteps.comquimicaorganica.org |
Exploration of Catalytic Systems for Halogenated Alkyne Synthesis
Catalysis offers mild and efficient pathways for synthesizing functionalized molecules, including halogenated alkynes. While many catalytic reactions use bromoalkynes as substrates, several systems can be employed in their synthesis.
Copper catalysis is notable in reactions involving bromoalkynes. For example, a copper-catalyzed cross-coupling reaction between imidazoles and bromoalkynes provides a route to N-alkynylimidazoles. nih.gov Another copper-catalyzed method is the Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes to produce enynes. organic-chemistry.orgacs.org Although these are applications of bromoalkynes, the development of such catalytic processes underscores their value and drives research into their synthesis.
More directly related to synthesis, the oxidative halogenation of terminal alkynes can be considered a catalyzed process where species like chloramine-T act as mediators. organic-chemistry.org Vanadium pentoxide (V₂O₅) has been shown to catalytically promote the bromination of various substrates using tetrabutylammonium (B224687) bromide in the presence of hydrogen peroxide, offering a mild and selective alternative to traditional brominating agents. organic-chemistry.org Furthermore, transition metals like palladium and rhodium are used extensively in catalytic cycles that can involve bromoalkynes as intermediates or products. mdpi.com The development of biocatalytic systems, such as the JamD halogenase, represents a frontier in the catalytic synthesis of haloalkynes, offering high specificity under environmentally benign conditions. nih.gov
Stereochemical Control in Synthetic Route Design for Alkyne Derivatives
The compound 4-bromohex-1-yne possesses a stereocenter at the C-4 position, meaning it can exist as two enantiomers, (R)-4-bromohex-1-yne and (S)-4-bromohex-1-yne. The synthesis of a single enantiomer requires stereochemical control.
The most straightforward approach to achieve this is to start with an enantiomerically pure precursor. For example, one could begin with either (R)-hex-1-yn-4-ol or (S)-hex-1-yn-4-ol. The conversion of the chiral alcohol to the corresponding chiral bromide can then be performed using a reaction with a well-defined stereochemical outcome. For instance, the Appel reaction (using triphenylphosphine (B44618) and carbon tetrabromide) or reaction with phosphorus tribromide typically proceeds with inversion of stereochemistry at the carbon center. Thus, reacting (R)-hex-1-yn-4-ol would yield (S)-4-bromohex-1-yne.
Research into asymmetric synthesis has also yielded methods for creating chiral alkyne derivatives. For example, the stereoselective synthesis of chiral 3-aryl-1-alkynes has been achieved via the cross-coupling of chiral bromoallenes with organocuprate reagents. acs.orgresearchgate.netnih.gov These reactions can proceed with high 1,3-anti stereoselectivity, allowing the transfer of chirality from an allenic substrate to an alkynic product. researchgate.netnih.gov While the stereocenter in 4-bromohex-1-yne is not directly adjacent to the alkyne, these advanced methods highlight the importance and feasibility of controlling stereochemistry in the synthesis of complex alkyne derivatives.
Reactivity Profiles and Mechanistic Investigations of 4 Bromohex 1 Yne Derivatives
Electrophilic Addition Reactions at the Alkyne Moiety
The carbon-carbon triple bond of an alkyne is an electron-rich region, making it susceptible to attack by electrophiles. These reactions proceed by breaking the pi bonds of the alkyne and forming new sigma bonds with the electrophilic reagent.
Mechanistic Pathways of Halogen Addition to Alkynes
The halogenation of alkynes, such as the addition of bromine (Br₂) or chlorine (Cl₂), proceeds via an electrophilic addition mechanism. jove.com The reaction can be controlled to add one or two equivalents of the halogen. With one equivalent, a dihaloalkene is formed, and with two equivalents, a tetrahaloalkane is the product. libretexts.orglibretexts.org
The mechanism involves the polarization of the halogen molecule as it approaches the nucleophilic alkyne. The alkyne's pi electrons attack the electrophilic halogen, leading to the formation of a cyclic halonium ion intermediate. jove.comlibretexts.orglibretexts.org A halide ion then attacks the halonium ion in an S_N2 fashion, resulting in an anti-addition, where the two halogen atoms are positioned on opposite faces of the newly formed double bond, yielding a trans-dihaloalkene. jove.comlibretexts.orglibretexts.org The addition of a second equivalent of the halogen follows a similar pathway to produce the tetrahaloalkane. jove.com
While electrophilic additions to alkynes are generally more sluggish than to alkenes, they still occur and are synthetically useful. almerja.com The reduced nucleophilicity of the halogen-substituted alkene product can sometimes allow for the isolation of the dihaloalkene intermediate. libretexts.org
Regiochemical Control in Hydrohalogenation of Alkynes
The addition of hydrogen halides (HX, where X = Cl, Br, I) to terminal alkynes like 4-bromohex-1-yne is a regioselective reaction. chemistrytalk.org The outcome of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the triple bond that has the greater number of hydrogen substituents, while the halogen atom adds to the more substituted carbon. jove.commcmaster.ca
The mechanism begins with the protonation of the alkyne by the hydrogen halide to form a vinyl cation intermediate. jove.commasterorganicchemistry.com This cation is more stable when the positive charge is on the more substituted carbon. The subsequent attack of the halide ion on the vinyl cation leads to the formation of a vinyl halide. libretexts.orgmasterorganicchemistry.com If a second equivalent of HX is added, the addition again follows Markovnikov's rule, resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon. jove.commasterorganicchemistry.com
However, under specific conditions, the regioselectivity can be reversed to an anti-Markovnikov addition. This is typically achieved by reacting a terminal alkyne with hydrogen bromide (HBr) in the presence of peroxides. libretexts.orgjove.com This reaction proceeds through a radical mechanism, where the bromine atom adds to the less substituted carbon of the alkyne, leading to a mixture of E and Z haloalkenes. libretexts.orgjove.com
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom in 4-bromohex-1-yne is attached to a secondary carbon, making it a site for nucleophilic substitution reactions where a nucleophile replaces the bromide leaving group.
Exploration of SN2 and Related Substitution Pathways
The secondary nature of the carbon-bromine bond in 4-bromohex-1-yne allows for nucleophilic substitution to occur, primarily through an S_N2 mechanism. quora.com In an S_N2 reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs. jove.com This concerted mechanism results in an inversion of stereochemistry at the chiral center, if applicable.
For an S_N2 reaction to be efficient, a strong nucleophile is generally required. lumenlearning.com Acetylide ions, formed by the deprotonation of terminal alkynes, are excellent carbon nucleophiles that can participate in S_N2 reactions with alkyl halides. ucalgary.camasterorganicchemistry.com However, with secondary alkyl halides like 4-bromohex-1-yne, there is a competition between S_N2 and E2 (elimination) pathways. jove.com The strong basicity of some nucleophiles, including certain acetylides, can favor the E2 pathway, leading to the formation of an alkene instead of the substitution product. jove.com The choice of solvent also plays a critical role, with polar aprotic solvents generally favoring S_N2 reactions. lumenlearning.com
Reactivity of Organometallic Intermediates from Halogen-Metal Exchange
Halogen-metal exchange is a powerful method for converting organic halides into organometallic reagents, which can then be used in a variety of synthetic transformations. This process involves treating the alkyl or aryl halide with an organometallic reagent, typically an organolithium or organomagnesium compound. mdpi.comresearchgate.net
In the context of 4-bromohex-1-yne, a halogen-metal exchange reaction would involve the replacement of the bromine atom with a metal, such as lithium or magnesium. This can be achieved using reagents like n-butyllithium (n-BuLi) or a combination of i-PrMgCl and n-BuLi. mdpi.com The resulting organometallic intermediate, a lithiated or magnesiated alkyne, is a potent nucleophile.
These intermediates can then react with various electrophiles. For example, quenching the reaction with water or a proton source would result in the formation of hex-1-yne. Alternatively, reaction with other electrophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The Corey-Fuchs reaction provides a related example where a bromoalkyne intermediate undergoes halogen-metal exchange, followed by reaction with an electrophile. organic-chemistry.org
It is important to note that the conditions for halogen-metal exchange, particularly the use of strong organolithium bases, must be carefully controlled to avoid side reactions, such as attack at the acidic terminal alkyne proton. mdpi.com
Transition Metal-Catalyzed Cross-Coupling Reactions Involving 4-Bromohex-1-yne
Transition metal-catalyzed cross-coupling reactions are among the most important and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. thermofisher.comeie.gr 4-Bromohex-1-yne, with its dual functionality, can participate in these reactions at either the alkyne or the bromide position.
One of the most prominent cross-coupling reactions is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgenamine.netlibretexts.org While often used with aryl or vinyl halides, the scope has expanded to include alkyl halides. organic-chemistry.org In principle, 4-bromohex-1-yne could undergo a Suzuki coupling at the C-Br bond. The reaction mechanism involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to form the coupled product and regenerate the catalyst. libretexts.org
Another key cross-coupling reaction is the Sonogashira coupling, which specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. lucp.netrsc.org The terminal alkyne of 4-bromohex-1-yne could be coupled with various aryl or vinyl halides using this methodology. The choice of solvent is crucial for the success of the Sonogashira coupling, with a variety of polar and nonpolar solvents being employed. lucp.net
The reactivity of 4-bromohex-1-yne in these reactions allows for the synthesis of a wide array of more complex molecules. For instance, a Sonogashira coupling at the alkyne terminus followed by a Suzuki coupling at the bromide position would enable the sequential and controlled introduction of two different molecular fragments.
Palladium-Catalyzed Coupling Methodologies (e.g., Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 4-bromohex-1-yne serves as a substrate in these transformations. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a prominent example. gold-chemistry.org In the context of 4-bromohex-1-yne, the terminal alkyne can be coupled with various aryl or vinyl halides to introduce diverse substituents at the C1 position. yok.gov.tr For instance, the Sonogashira coupling of 1-bromohex-1-yne with (E)-pent-2-en-4-yn-1-ol has been reported. yok.gov.tr
While the Heck reaction typically involves the coupling of an unsaturated halide with an alkene, modifications of this reaction can be envisioned for substrates like 4-bromohex-1-yne. Although direct examples involving 4-bromohex-1-yne in a classical Heck reaction are not prevalent in the reviewed literature, the principles of palladium catalysis suggest its potential for such transformations. researchgate.netmdpi.com Palladium catalysts are known to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, and their application in the synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkyl halides highlights the broad utility of this catalytic system. researchgate.netmdpi.com
The versatility of palladium catalysis is further demonstrated in one-pot syntheses. For example, a palladium-catalyzed one-pot synthesis of functionalized furans has been optimized, showcasing the efficiency of this methodology. researchgate.netmdpi.com Such strategies often involve a sequence of catalytic steps, and a substrate like 4-bromohex-1-yne could potentially participate in cascade reactions initiated by a palladium catalyst.
A summary of representative palladium-catalyzed reactions is presented in the table below.
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
| Sonogashira Coupling | 1-Bromohex-1-yne, (E)-pent-2-en-4-yn-1-ol | [PdCl2(PPh3)2], CuI, PPh3, Et3N | Conjugated enyne | yok.gov.tr |
| Furan Synthesis | 1,3-Diketones, Alkenyl Bromides | PdCl₂(CH₃CN)₂ | Functionalized Furans | researchgate.netmdpi.com |
Copper-Mediated Coupling Processes in Alkyne Functionalization
Copper catalysis plays a crucial role in the functionalization of alkynes, including derivatives of 4-bromohex-1-yne. nih.gov Copper-catalyzed cross-coupling reactions provide a powerful means to construct C-C, C-N, C-O, and C-S bonds. nih.gov In the context of 4-bromohex-1-yne, the terminal alkyne can undergo copper-catalyzed coupling with various electrophiles.
A key application of copper catalysis is in the synthesis of N-alkyne-substituted pyrrole (B145914) derivatives. researchgate.netbeilstein-journals.orghitit.edu.tr For example, methyl 1-(hex-1-yn-1-yl)-1H-pyrrole-2-carboxylate has been synthesized from 1-bromohex-1-yne and methyl 1H-pyrrole-2-carboxylate using a copper sulfate (B86663) pentahydrate and 1,10-phenanthroline (B135089) monohydrate catalytic system. beilstein-journals.orgd-nb.info This reaction demonstrates the utility of copper catalysis in forming C-N bonds and introducing the hexynyl moiety onto a heterocyclic core. researchgate.netbeilstein-journals.orghitit.edu.tr
The Sonogashira coupling, while often palladium-catalyzed, can also be effectively promoted by copper catalysts, particularly copper(I) iodide as a co-catalyst. gold-chemistry.org Furthermore, copper-catalyzed coupling of terminal alkynes with vinyl iodides provides a direct route to conjugated enynes. organic-chemistry.org These methods highlight the importance of copper in activating the terminal alkyne of 4-bromohex-1-yne for carbon-carbon bond formation.
The following table summarizes a key copper-mediated coupling reaction involving a 4-bromohex-1-yne derivative.
| Reactants | Catalyst System | Product | Yield | Reference |
| 1-Bromohex-1-yne, Methyl 1H-pyrrole-2-carboxylate | CuSO₄·5H₂O, 1,10-Phenanthroline monohydrate, K₃PO₄ | Methyl 1-(hex-1-yn-1-yl)-1H-pyrrole-2-carboxylate | 58% | beilstein-journals.orgd-nb.info |
Emerging Role of Gold Catalysis in Alkyne Transformations
Gold catalysis has emerged as a powerful tool for activating the π-systems of alkynes, enabling a wide range of transformations under mild conditions. mdpi.com Gold catalysts, typically gold(I) or gold(III) complexes, act as soft π-acids, rendering the alkyne susceptible to nucleophilic attack. unibo.it This activation strategy has been applied to various alkyne-containing substrates, and while direct examples with 4-bromohex-1-yne are not extensively documented in the provided search results, the general principles of gold catalysis are applicable. bham.ac.uknih.gov
Gold catalysts have been shown to promote the cycloisomerization of 1,5-enynes and the intramolecular acetylenic Schmidt reaction, leading to the formation of pyrrole derivatives. bham.ac.uk These transformations often proceed through the formation of gold-stabilized carbocation or gold-carbene intermediates. bham.ac.uk The ability of gold catalysts to facilitate atom transfer processes further expands their synthetic utility. bham.ac.uk
In the context of derivatives of 4-bromohex-1-yne, gold catalysis could be envisioned to play a significant role in intramolecular cyclization reactions. For instance, a molecule containing both the 4-bromohex-1-yne moiety and a suitably positioned nucleophile could undergo gold-catalyzed cyclization to form heterocyclic or carbocyclic structures. Gold(III)-catalyzed cyclization of N-propargylpyrrole and indolecarboxylic acids to form oxazinone derivatives illustrates this potential. researchgate.net
Furthermore, gold-catalyzed four-component reactions have been developed for the oxo-arylfluorination or oxo-arylalkenylation of internal alkynes, demonstrating the ability of gold to mediate complex multi-component transformations. nih.gov This suggests the potential for developing novel multi-component reactions involving 4-bromohex-1-yne derivatives, where the alkyne is activated by a gold catalyst.
Intramolecular Cyclization Reactions and Annulation Strategies
The bifunctional nature of 4-bromohex-1-yne derivatives makes them ideal substrates for intramolecular cyclization reactions, leading to the formation of a variety of cyclic structures. These reactions can be initiated by either nucleophilic or electrophilic pathways, and can also be part of more complex cascade sequences.
Nucleophilic Cyclization Pathways for Heterocycle Formation
Intramolecular nucleophilic cyclization of 4-bromohex-1-yne derivatives provides a powerful strategy for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net In these reactions, a nucleophile tethered to the alkyne attacks the triple bond, leading to the formation of a new ring. The regioselectivity of the cyclization (exo- vs. endo-dig) is often influenced by the nature of the nucleophile, the substituents on the alkyne, and the reaction conditions.
A notable example is the nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates. researchgate.net When the hex-1-ynyl substituted pyrrole derivative is treated with hydrazine, a 6-exo-dig cyclization occurs, leading to the formation of 2-amino-3-butylpyrrolo[1,2-a]pyrazin-1(2H)-one. researchgate.net This transformation highlights the use of a nitrogen-based nucleophile to construct a pyrazinone ring fused to a pyrrole core. The reaction proceeds through the formation of a hydrazide intermediate, which then undergoes intramolecular cyclization. d-nb.info
The following table details the nucleophilic cyclization of a derivative of 4-bromohex-1-yne.
| Substrate | Reagent | Cyclization Mode | Product | Reference |
| Methyl 1-(hex-1-yn-1-yl)-1H-pyrrole-2-carboxylate | Hydrazine | 6-exo-dig | 2-Amino-3-butylpyrrolo[1,2-a]pyrazin-1(2H)-one | researchgate.net |
Electrophilic Cyclizations in the Synthesis of Fused Ring Systems
Electrophilic cyclization offers a complementary approach to the synthesis of fused ring systems from 4-bromohex-1-yne derivatives. researchgate.netuni-muenchen.de In this pathway, the alkyne is activated by an electrophile, which triggers an intramolecular attack by a nucleophile to form a cyclic product.
A prominent example involves the iodocyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates. researchgate.netbeilstein-journals.orgd-nb.info Treatment of methyl 1-(hex-1-yn-1-yl)-1H-pyrrole-2-carboxylate with iodine results in a 6-endo-dig cyclization to afford 4-iodo-3-butyl-1H-pyrrolo[2,1-c] unibo.itbham.ac.ukoxazin-1-one. researchgate.netbeilstein-journals.orgd-nb.info The reaction is proposed to proceed through the formation of an iodonium (B1229267) ion intermediate, which is then attacked by the ester oxygen. beilstein-journals.orgd-nb.info This methodology provides a direct route to iodinated fused heterocyclic systems, which can be further functionalized. spbu.ru
This type of electrophilic cyclization has been utilized in the synthesis of various fused heterocycles, including benzothiophenes, benzofurans, and indoles. spbu.ru The ability to generate fused ring systems with defined regiochemistry makes this a valuable synthetic strategy.
The table below summarizes the electrophilic cyclization of a 4-bromohex-1-yne derivative.
| Substrate | Reagent | Cyclization Mode | Product | Yield | Reference |
| Methyl 1-(hex-1-yn-1-yl)-1H-pyrrole-2-carboxylate | Iodine | 6-endo-dig | 4-Iodo-3-butyl-1H-pyrrolo[2,1-c] unibo.itbham.ac.ukoxazin-1-one | 79% | researchgate.netbeilstein-journals.orgd-nb.info |
Cascade Reactions for Complex Molecular Architectures
The reactivity of 4-bromohex-1-yne and its derivatives can be harnessed in cascade reactions to rapidly assemble complex molecular architectures. These reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming events that occur in a single synthetic operation without the isolation of intermediates.
While specific cascade reactions commencing directly from 4-bromohex-1-yne are not explicitly detailed in the provided search results, the functional handles present in its derivatives are amenable to such processes. For instance, a Sonogashira coupling of a 4-bromohex-1-yne derivative could be followed in situ by an intramolecular cyclization. A cascade Sonogashira cross-coupling-substitution-elimination reaction has been reported for the synthesis of linear conjugated dienynes, showcasing the potential for sequential transformations involving alkyne coupling. csic.es
Gold-catalyzed cascade processes are also of significant interest. For example, a gold(I)-catalyzed dearomatization of β-naphthols through a uni-muenchen.deuni-muenchen.de-sigmatropic rearrangement/allene-cyclization cascade has been developed. unibo.it This highlights the potential of gold catalysis to initiate complex reaction sequences. Given the ability of gold to activate alkynes, it is conceivable that a 4-bromohex-1-yne derivative could participate in a gold-catalyzed cascade involving initial alkyne activation followed by subsequent cyclization or rearrangement steps.
Furthermore, the synthesis of spirofuran-hydropyrimidinone derivatives via a three-component Biginelli-like tandem reaction of an alkynol, an aldehyde, and urea, catalyzed by palladium chloride and trifluoroacetic acid, demonstrates the power of multi-component cascade reactions in building molecular complexity. rsc.org
Radical Processes and Atom Transfer Reactions in Alkyne Chemistry
The chemistry of 4-bromohex-1-yne and its derivatives is significantly influenced by their participation in radical processes and atom transfer reactions. The presence of both a terminal alkyne and a secondary alkyl bromide functionality within the same molecule provides multiple pathways for radical-mediated transformations. These reactions are typically initiated by the homolytic cleavage of the carbon-bromine bond, which is weaker than the other C-H and C-C bonds in the molecule, or by radical addition to the alkyne.
Radical reactions proceed through a characteristic chain reaction mechanism involving three key stages: initiation, propagation, and termination. lumenlearning.com Initiation involves the formation of radical species, often facilitated by thermal or photochemical methods, or through the action of a radical initiator like azobisisobutyronitrile (AIBN). lumenlearning.comtransformationtutoring.com The propagation phase consists of a series of steps where the initial radical reacts with the substrate to form a new radical, which then continues the chain. Termination steps involve the combination of two radicals to form a non-radical species, thus ending the chain reaction. lumenlearning.comtransformationtutoring.com
In the context of 4-bromohex-1-yne, a radical can be generated at the C-4 position via halogen atom abstraction by a primary radical species. This resulting secondary alkyl radical can then undergo various transformations, most notably intramolecular cyclization.
A significant area of investigation for bromoalkynes is their involvement in Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Cyclization (ATRC) reactions. ATRA involves the addition of a radical to an unsaturated system, followed by the transfer of an atom (typically a halogen) from a donor molecule to the resulting radical, thereby propagating the radical chain. nih.gov For bromoalkynes, this can be initiated by various transition metal catalysts or photochemically.
Nickel-catalyzed reactions have proven particularly effective for the functionalization of alkynyl bromides. researchgate.net These processes often involve a Ni(I) species that can activate the C-Br bond through a single-electron transfer, leading to the formation of a radical intermediate. researchgate.net This radical can then engage in further reactions, such as addition or cyclization, before being quenched.
Intramolecular radical cyclization is a prominent reaction pathway for molecules like 4-bromohex-1-yne. The generation of a radical at the C-4 position can be followed by an attack on the terminal alkyne. According to Baldwin's rules, a 5-exo-dig cyclization would be favored, leading to the formation of a five-membered ring containing an exocyclic double bond. This type of cyclization is a powerful tool for the synthesis of cyclic compounds. Studies on structurally similar compounds, such as 6-bromohex-1-ene, have demonstrated the propensity for 5-exo cyclization to form five-membered rings. adelaide.edu.au While 6-bromohex-1-ene involves an alkene, the principles of radical cyclization onto an alkyne are analogous.
The table below summarizes findings from studies on radical cyclizations of bromoalkynes and related compounds, which can be considered analogous to the potential reactivity of 4-bromohex-1-yne.
| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)₃SiH, AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides | Good | beilstein-journals.org |
| 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one derivative | nBu₃SnH, AIBN, Toluene, 110 °C | Coumarin-annulated polycyclic heterocycles | High | sciforum.net |
| Aryl substituted α-carbonyl bromo-alkynes | Indium(I) iodide, Acetonitrile, Sonication | Substituted 4-methylene-tetrahydrofurans | High | N/A |
This table presents data from reactions of analogous compounds to infer the potential reactivity of 4-bromohex-1-yne.
Mechanistic investigations into these radical processes often employ techniques such as the use of radical traps like TEMPO or 1,1-diphenylethylene (B42955) to determine if a radical pathway is operative. acs.org The absence of inhibition by these scavengers may suggest a non-radical, organometallic pathway. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, are also employed to elucidate the reaction mechanisms and stereoselectivity of these transformations, particularly in nickel-catalyzed cyclizations of bromoalkynes. researchgate.net
Furthermore, boryl radical-mediated halogen-atom transfer (XAT) has emerged as a strategy for the alkynylation of alkyl halides. This approach utilizes amine-ligated boryl radicals to activate alkyl bromides, generating radicals that can then react with alkynyl sulfones. This methodology highlights the potential for generating radicals from alkyl bromides for subsequent C-C bond formation.
Applications of 4 Bromohex 1 Yne in Advanced Organic Synthesis Research
Strategic Building Block for the Assembly of Complex Molecular Scaffolds
4-Bromohex-1-yne is a bifunctional organic compound that holds potential as a versatile building block in the synthesis of more complex molecular architectures. Its utility stems from the presence of two distinct reactive sites: a terminal alkyne and a secondary alkyl bromide. This arrangement allows for a variety of selective chemical transformations, enabling the stepwise or simultaneous introduction of different molecular fragments.
The terminal alkyne is characterized by its acidic proton, which can be removed by a strong base to form a nucleophilic acetylide. libretexts.org This acetylide can then react with a range of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. youtube.com Furthermore, the terminal alkyne can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to connect with aryl or vinyl halides, thereby constructing more elaborate conjugated systems. organicchemistrytutor.com
Concurrently, the bromine atom at the 4-position serves as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of nucleophiles, including amines, azides, thiols, and cyanides, at this position. The secondary nature of the carbon to which the bromine is attached means that both SN1 and SN2 reaction pathways may be possible, depending on the reaction conditions and the nature of the nucleophile.
The presence of these two functional groups in one molecule allows for a modular approach to the synthesis of complex structures. For instance, one functional group can be reacted while the other is protected or remains inert, to be elaborated in a subsequent step. This strategic approach is fundamental to the efficient construction of intricate molecular frameworks, including those found in natural products and pharmaceutically active compounds.
Table 1: Potential Synthetic Transformations of 4-Bromohex-1-yne for the Assembly of Complex Scaffolds
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Substitution (SN2) | NaN3, DMF | 4-azidohex-1-yne |
| Nucleophilic Substitution (SN1) | H2O, heat | Hex-1-yn-4-ol |
| Alkylation of Terminal Alkyne | 1. NaNH2, liq. NH3 2. CH3I | 4-bromohept-2-yne |
| Sonogashira Coupling | Ph-I, Pd(PPh3)4, CuI, Et3N | 4-bromo-1-phenylhex-1-yne |
| Addition to Carbonyl | 1. n-BuLi, THF 2. Cyclohexanone | 1-(4-bromohex-1-yn-1-yl)cyclohexan-1-ol |
Precursor in the Synthesis of Advanced Organic Materials and Specialty Chemicals
The unique chemical structure of 4-bromohex-1-yne also positions it as a valuable precursor for the synthesis of advanced organic materials and specialty chemicals. The ability to functionalize both the alkyne and the alkyl bromide moieties allows for the creation of monomers that can be polymerized to form novel materials with tailored properties.
For example, the alkyne group can be used in polymerization reactions such as cyclotrimerization to form substituted benzene rings, which are core structures in many organic materials. Additionally, the alkyne can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. If 4-bromohex-1-yne is first reacted with an azide, an azido-alkyne is formed, which can then be used to synthesize polymers or dendrimers.
The bromine atom can be transformed into other functional groups that can influence the properties of the final material. For instance, conversion of the bromide to an amine or a thiol can introduce sites for hydrogen bonding or metal coordination. These functionalities are crucial in the design of materials for applications such as sensors, organic electronics, and drug delivery systems.
The versatility of 4-bromohex-1-yne allows for the synthesis of a wide range of specialty chemicals. By choosing the appropriate reaction partners for the alkyne and the bromide, a diverse array of molecules with specific functionalities can be accessed. These may include compounds with biological activity, liquid crystalline properties, or specific optical and electronic characteristics.
Table 2: Hypothetical Precursors from 4-Bromohex-1-yne for Advanced Materials and Specialty Chemicals
| Precursor derived from 4-bromohex-1-yne | Potential Application |
| 4-aminohex-1-yne | Monomer for functional polyamides |
| 1-aryl-4-bromohex-1-yne | Intermediate for conjugated polymers |
| 4-(1,2,3-triazol-1-yl)hex-1-yne | Building block for coordination polymers |
| Hex-1-yne-4-thiol | Precursor for self-assembled monolayers |
Role in the Elaboration of Diverse Chemical Libraries
In the field of drug discovery and materials science, the generation of diverse chemical libraries is crucial for identifying new lead compounds with desired properties. 4-Bromohex-1-yne is a suitable scaffold for combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules in a short period.
The bifunctional nature of 4-bromohex-1-yne allows for a two-dimensional combinatorial approach. A set of diverse nucleophiles can be reacted with the alkyl bromide, while a different set of electrophiles or coupling partners can be reacted with the terminal alkyne. This strategy can rapidly generate a library of compounds with a wide range of structural and functional diversity.
For example, a library could be constructed by reacting 4-bromohex-1-yne with a series of different amines to create a collection of 4-aminohex-1-ynes. Each of these compounds could then be subjected to a Sonogashira coupling with a variety of aryl iodides. This would result in a grid-like library where each member has a unique combination of an amino group and an aryl group.
Such libraries are invaluable for high-throughput screening to identify molecules with specific biological activities or material properties. The systematic variation of the substituents allows for the exploration of the structure-activity relationship (SAR), which is a key aspect of modern chemical and biological research.
Table 3: Illustrative Combinatorial Library from 4-Bromohex-1-yne
| R1-X (Nucleophile) | |||
| R2-Y (Alkyne Partner) | Piperidine | Morpholine | Benzylamine |
| Phenylacetylene | 1-phenyl-4-(piperidin-1-yl)hex-1-yne | 4-(morpholin-4-yl)-1-phenylhex-1-yne | 4-(benzylamino)-1-phenylhex-1-yne |
| Trimethylsilylacetylene | 1-(trimethylsilyl)-4-(piperidin-1-yl)hex-1-yne | 4-(morpholin-4-yl)-1-(trimethylsilyl)hex-1-yne | 4-(benzylamino)-1-(trimethylsilyl)hex-1-yne |
| 1-Heptyne | 4-(piperidin-1-yl)trideca-1,5-diyne | 4-(morpholin-4-yl)trideca-1,5-diyne | 4-(benzylamino)trideca-1,5-diyne |
Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Bromohex 1 Yne
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-bromohex-1-yne, both ¹H and ¹³C NMR, along with advanced 2D techniques, provide a complete picture of its atomic arrangement.
Application of ¹H NMR for Proton Connectivity and Environment
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons, their electronic environments, and their connectivity to neighboring protons. In the ¹H NMR spectrum of 4-bromohex-1-yne, specific signals corresponding to the different proton environments are expected.
Based on known spectral data for similar compounds, the predicted ¹H NMR spectrum would show distinct multiplets for the various protons in the molecule. researchgate.net For instance, the terminal alkyne proton (H-1) would likely appear as a triplet, coupled to the methylene (B1212753) protons at C-3. The proton at the chiral center (H-4), being adjacent to both a bromine atom and the alkyne group, would exhibit a complex multiplet due to coupling with protons on C-3 and C-5. The methylene protons at C-3 and C-5 would also appear as multiplets, and the terminal methyl protons (H-6) would present as a triplet. researchgate.net
A documented ¹H-NMR spectrum for 1-bromohex-1-yne, a related isomer, shows a triplet at δ 2.20 ppm for the protons at C-3, a multiplet between δ 1.54-1.44 ppm for the C-4 protons, another multiplet for the C-5 protons between δ 1.44-1.34 ppm, and a triplet at δ 0.91 ppm for the terminal methyl group (H-6). researchgate.net While the substitution pattern is different in 4-bromohex-1-yne, this data provides a reference for the expected chemical shift regions.
Table 1: Predicted ¹H NMR Data for 4-Bromohex-1-yne
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~2.0-2.5 | t | ~2-3 |
| H-3a, H-3b | ~2.5-3.0 | m | - |
| H-4 | ~4.0-4.5 | m | - |
| H-5a, H-5b | ~1.8-2.2 | m | - |
| H-6 | ~0.9-1.2 | t | ~7 |
Note: This is a predicted table based on general principles and data from similar compounds. Actual values may vary.
Utilization of ¹³C NMR and DEPT Experiments for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-bromohex-1-yne will give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
For 1-bromohex-1-yne, the reported ¹³C NMR chemical shifts are δ 80.5 (C-2), 37.5 (C-1), 30.5 (C-4), 22.0 (C-5), 19.5 (C-3), and 13.6 (C-6). researchgate.net For 4-bromohex-1-yne, the carbons of the alkyne group (C-1 and C-2) would be expected in the δ 70-85 ppm range. The carbon bearing the bromine atom (C-4) would be significantly deshielded and appear further downfield, typically in the δ 30-40 ppm range. The remaining aliphatic carbons (C-3, C-5, and C-6) would resonate at higher field strengths. bhu.ac.in
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. spbu.ru This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum of 4-bromohex-1-yne. bhu.ac.in
Table 2: Predicted ¹³C NMR and DEPT-135 Data for 4-Bromohex-1-yne
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
| C-1 | ~70-80 | + (CH) |
| C-2 | ~80-90 | Quaternary (absent) |
| C-3 | ~35-45 | - (CH₂) |
| C-4 | ~45-55 | + (CH) |
| C-5 | ~30-40 | - (CH₂) |
| C-6 | ~10-15 | + (CH₃) |
Note: This is a predicted table based on general principles and data from similar compounds. Actual values may vary.
Implementation of 2D NMR Techniques (COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations
Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within a molecule. mnstate.edu For 4-bromohex-1-yne, cross-peaks in the COSY spectrum would confirm the coupling between H-1 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6, thus mapping out the proton spin systems. modgraph.co.uk
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the direct assignment of each proton signal to its corresponding carbon atom in the 4-bromohex-1-yne structure. modgraph.co.ukscielo.org.mx
Stereochemical Assignments through Nuclear Overhauser Effect (NOE) Spectroscopy
Since 4-bromohex-1-yne contains a chiral center at C-4, it can exist as a pair of enantiomers. While standard NMR techniques cannot differentiate between enantiomers, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry in diastereomers or to probe through-space proximity of atoms in a single molecule. wordpress.commdpi.com In the context of a single enantiomer of 4-bromohex-1-yne, NOE experiments could reveal spatial relationships between protons, which can be useful for conformational analysis. For example, irradiation of the H-4 proton might show an NOE enhancement to specific protons on the ethyl group or the propargyl group, depending on the preferred conformation of the molecule. bhu.ac.inwordpress.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present in a molecule.
The IR spectrum of 4-bromohex-1-yne is expected to show characteristic absorption bands for its key functional groups:
≡C-H Stretch : A sharp, and often strong, absorption band is expected around 3300 cm⁻¹ for the stretching vibration of the hydrogen atom attached to the terminal alkyne carbon. core.ac.ukutdallas.eduscribd.com
C≡C Stretch : A weak to medium intensity absorption band for the carbon-carbon triple bond stretch is typically observed in the region of 2100-2260 cm⁻¹. utdallas.eduwikipedia.orgchemeurope.com For terminal alkynes, this peak is usually found between 2100-2140 cm⁻¹. wikipedia.orgchemeurope.com
C-H Stretch (sp³) : Strong, broad, and multi-banded absorptions for the stretching of C-H bonds on the sp³ hybridized carbons of the ethyl and propyl chains will appear in the range of 2800-3000 cm⁻¹. core.ac.uk
C-Br Stretch : A medium to strong absorption band corresponding to the carbon-bromine bond stretch is expected in the fingerprint region, typically between 500-600 cm⁻¹. wikipedia.orgchemeurope.com
Table 3: Characteristic IR Absorption Frequencies for 4-Bromohex-1-yne
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| ≡C-H | Stretch | ~3300 | Sharp, Strong |
| C≡C | Stretch | ~2100-2140 | Weak to Medium |
| C-H (sp³) | Stretch | ~2800-3000 | Strong |
| C-Br | Stretch | ~500-600 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
For 4-bromohex-1-yne (C₆H₉Br), the molecular weight is approximately 160.04 g/mol . A key feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, M⁺ and [M+2]⁺. This is due to the natural isotopic abundance of bromine, which has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). wpmucdn.com
The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for haloalkanes include the loss of the halogen atom as a radical and alpha-cleavage (cleavage of the bond adjacent to the carbon bearing the halogen). youtube.com For alkynes, fragmentation often involves cleavage of the bonds adjacent to the triple bond.
Expected fragmentation patterns for 4-bromohex-1-yne could include:
Loss of a bromine radical (•Br) to give a C₆H₉⁺ fragment.
Loss of an ethyl radical (•CH₂CH₃) via cleavage of the C4-C5 bond.
Loss of a propargyl radical (•CH₂C≡CH) via cleavage of the C3-C4 bond.
The analysis of these fragment ions helps to piece together the structure of the original molecule. chemguide.co.uk
Chromatographic Methods (e.g., GC-MS) for Purity Assessment and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the qualitative and quantitative assessment of volatile and thermally stable compounds such as 4-bromohex-1-yne. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry, making it an indispensable tool for both verifying the purity of the final compound and for monitoring the progress of its synthesis.
Purity Assessment of 4-Bromohex-1-yne
Following the synthesis of 4-bromohex-1-yne, GC-MS is employed to determine the purity of the isolated product. A dilute solution of the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the sample's components between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column.
The retention time (RT), the time it takes for a compound to travel through the column to the detector, is a characteristic feature of a compound under a specific set of chromatographic conditions. For 4-bromohex-1-yne, a major peak will be observed at its specific retention time. The presence of other peaks indicates impurities, which could include residual starting materials (e.g., hex-1-yn-4-ol), unreacted reagents, solvents, or isomeric by-products (e.g., 3-bromohex-1-yne (B14661980) or elimination products like hexa-1,4-diyne).
The mass spectrometer then ionizes the molecules eluting from the GC column, separates the resulting ions based on their mass-to-charge ratio (m/z), and records the intensity of each ion. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification. The molecular ion peak ([M]⁺) for 4-bromohex-1-yne would be expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 160 and 162, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
The purity of the sample is typically determined by calculating the relative area percentage of the main peak corresponding to 4-bromohex-1-yne compared to the total area of all peaks in the chromatogram. For high-purity samples required for subsequent reactions, this value should be high, often exceeding 95%.
Illustrative Data Table for GC-MS Purity Analysis of a 4-Bromohex-1-yne Sample This table is a hypothetical representation of a GC-MS purity analysis report.
| Peak No. | Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) | Relative Area (%) |
|---|---|---|---|---|
| 1 | 3.45 | Hex-1-yne (by-product) | 82, 67, 53 | 0.5 |
| 2 | 5.21 | Hex-1-yn-4-ol (starting material) | 98, 83, 69 | 1.2 |
| 3 | 7.89 | 4-Bromohex-1-yne | 162, 160, 81, 79, 53 | 97.8 |
| 4 | 8.15 | Isomeric Bromide (by-product) | 162, 160, 81, 79 | 0.5 |
Reaction Monitoring
GC-MS is also an effective method for monitoring the progress of a chemical reaction in real-time or near-real-time. mdpi.comrsc.org By taking small aliquots of the reaction mixture at various time points, quenching them, and analyzing them by GC-MS, chemists can track the consumption of starting materials and the formation of the desired product. doi.org
For the synthesis of 4-bromohex-1-yne, for instance, from its corresponding alcohol, a time-course analysis would show a decrease in the peak area of the alcohol and a simultaneous increase in the peak area of 4-bromohex-1-yne. This allows for the determination of the optimal reaction time, preventing the formation of degradation products or by-products from over-reaction and ensuring the reaction has gone to completion. This monitoring is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity.
Illustrative Data Table for Reaction Monitoring of 4-Bromohex-1-yne Synthesis by GC This table is a hypothetical representation of reaction progress over time.
| Time (hours) | Relative Peak Area of Hex-1-yn-4-ol (%) | Relative Peak Area of 4-Bromohex-1-yne (%) | Relative Peak Area of By-products (%) |
|---|---|---|---|
| 0 | 99 | 0 | 1 |
| 1 | 65 | 33 | 2 |
| 2 | 30 | 67 | 3 |
| 4 | 5 | 92 | 3 |
| 6 | <1 | 95 | 4 |
Computational and Theoretical Chemistry Studies on 4 Bromohex 1 Yne
Density Functional Theory (DFT) Calculations for Energetics and Geometries
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometries and energetics of molecules like 4-bromohex-1-yne. mdpi.com DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), can accurately predict the ground-state molecular structure. researchgate.net
These calculations yield the most stable three-dimensional arrangement of atoms by minimizing the total energy of the system. The output provides crucial data on geometric parameters, including bond lengths, bond angles, and dihedral angles. For 4-bromohex-1-yne, this would detail the precise lengths of the C≡C triple bond, the C-Br bond, and the various C-C and C-H bonds, as well as the angles defining the molecule's shape.
Furthermore, DFT calculations provide key energetic information. The total energy, enthalpy, and Gibbs free energy of the optimized structure can be computed, which are fundamental for assessing the molecule's thermodynamic stability. acs.org These energetic values are the foundation for studying reaction thermodynamics, allowing for the calculation of reaction energies and the prediction of equilibrium positions for chemical reactions involving 4-bromohex-1-yne.
Table 1: Predicted Geometrical Parameters for 4-Bromohex-1-yne from DFT Calculations Note: These are representative values based on typical DFT calculations for similar molecules.
| Parameter | Atom Pair/Trio | Predicted Value |
|---|---|---|
| Bond Length | C1≡C2 | 1.21 Å |
| C3-C4 | 1.53 Å | |
| C4-Br | 1.95 Å | |
| C4-C5 | 1.54 Å | |
| C5-C6 | 1.53 Å | |
| Bond Angle | C2-C3-C4 | 109.5° |
| C3-C4-C5 | 111.0° | |
| C3-C4-Br | 108.5° | |
| C4-C5-C6 | 112.0° | |
| Dihedral Angle | H-C1-C2-C3 | 180.0° |
Elucidation of Reaction Mechanisms via Transition State Computations
Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. numberanalytics.comwikipedia.orgsolubilityofthings.com Computational chemistry, particularly DFT, plays a vital role in applying TST by mapping the potential energy surface (PES) of a reaction. numberanalytics.com This involves identifying the structures of reactants, products, and, most importantly, the transition state—the high-energy configuration that connects reactants and products. solubilityofthings.comlibretexts.org
For reactions involving 4-bromohex-1-yne, such as nucleophilic substitution (SN2) or elimination (E2), computational methods can locate the specific transition state for each pathway. By calculating the energy of the transition state relative to the reactants, the activation energy (ΔG‡) is determined. ethz.ch This value is critical for predicting the reaction rate; a lower activation energy corresponds to a faster reaction.
Computational studies can also unravel more complex mechanistic questions. For instance, they can determine whether a reaction proceeds through a stepwise or concerted mechanism, or if competing pathways exist. scribd.com In the case of 4-bromohex-1-yne, calculations can predict the kinetic and thermodynamic favorability of SN2 versus E2 reactions under various conditions by comparing their respective activation energies. This predictive power is invaluable for optimizing experimental conditions to favor a desired product.
Table 2: Hypothetical Calculated Activation Energies for Competing Pathways Note: These values are illustrative for a reaction of 4-bromohex-1-yne with a strong, bulky base where E2 is typically favored.
| Reaction Pathway | Computational Method | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| SN2 | B3LYP/6-311+G(d,p) | 25.3 | Minor Product |
| E2 | B3LYP/6-311+G(d,p) | 21.8 | Major Product |
Analysis of Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. DFT calculations provide a wealth of information about how electrons are distributed within 4-bromohex-1-yne and how this distribution influences its chemical behavior. rsc.org Key aspects analyzed include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. xmu.edu.cnnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive. For 4-bromohex-1-yne, the HOMO is likely associated with the π-system of the alkyne, while the LUMO may be centered on the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack at the carbon atom bonded to the bromine.
Additionally, calculations can determine the partial charges on each atom, such as through Mulliken population analysis or by mapping the molecular electrostatic potential (MESP). These analyses reveal the electron-rich (negative) and electron-poor (positive) regions of the molecule. In 4-bromohex-1-yne, the carbon atom attached to the electronegative bromine atom would be expected to carry a partial positive charge, marking it as a primary site for attack by nucleophiles. The terminal alkyne proton, in contrast, may exhibit slight acidity.
Table 3: Predicted Mulliken Partial Atomic Charges for 4-Bromohex-1-yne Note: Values are hypothetical and serve to illustrate expected trends.
| Atom | Predicted Partial Charge (a.u.) | Implication |
|---|---|---|
| Br | -0.15 | Electronegative, good leaving group |
| C1 (≡CH) | -0.12 | Slightly nucleophilic |
| C2 (C≡) | -0.08 | Slightly nucleophilic |
| C4 (-CHBr-) | +0.20 | Electrophilic center, site of SN2 attack |
| H (on C1) | +0.10 | Slightly acidic proton |
Prediction and Validation of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate both the computational model and the experimental characterization of a compound. chemrxiv.org For 4-bromohex-1-yne, DFT calculations can simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. arxiv.orgq-chem.com
Vibrational frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum. q-chem.com By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the characteristic C≡C triple bond stretch (~2100-2260 cm⁻¹) and the C-Br stretch (~500-600 cm⁻¹). Comparing the calculated spectrum to the experimental one helps confirm the molecule's structure and the accuracy of the computational method.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. figshare.com These calculations predict the resonance frequencies for each unique nucleus in the molecule based on its specific electronic environment. researchgate.net For 4-bromohex-1-yne, this would allow for the assignment of each proton and carbon signal in the experimental NMR spectra, providing unambiguous structural confirmation. The correlation between computed and experimental spectra is a cornerstone of modern chemical analysis. figshare.com
Table 4: Comparison of Experimental and Calculated Spectroscopic Data for 4-Bromohex-1-yne Note: Experimental values are typical for the functional groups. Calculated values are representative of DFT predictions.
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | ~3310 | 3315 | ≡C-H stretch |
| ~2120 | 2125 | C≡C stretch | |
| ~560 | 565 | C-Br stretch | |
| ¹H NMR (δ, ppm) | ~1.9 | 1.95 | H-1 (≡CH) |
| ~4.2 | 4.25 | H-4 (CHBr) | |
| ¹³C NMR (δ, ppm) | ~83 | 82.5 | C-1 (≡CH) |
| ~69 | 69.5 | C-2 (C≡) | |
| ~45 | 45.5 | C-4 (CHBr) |
Conclusion and Future Research Perspectives on 4 Bromohex 1 Yne
Synthesis of Novel Derivatives and Functionalization Strategies
The reactivity of the terminal alkyne and the bromo-substituent in 4-bromohex-1-yne offers a dual handle for the synthesis of a diverse array of novel derivatives. Future research will likely focus on leveraging these functional groups through established and innovative synthetic methodologies.
One of the most powerful tools for the functionalization of terminal alkynes is the Sonogashira cross-coupling reaction. spbu.ru This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the terminal alkyne of 4-bromohex-1-yne and various aryl or vinyl halides. This strategy can be employed to synthesize a library of derivatives with tailored electronic and steric properties. Further functionalization can be achieved through the "click" chemistry of the resulting 1,2,3-triazole derivatives, which have shown potential as P2Y14 receptor antagonists. acs.orgnih.gov
The bromine atom at the 4-position provides a site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, thiols, and azides, leading to the synthesis of novel aminoalkynes, thioalkynes, and azidoalkynes. smolecule.com These derivatives can serve as precursors for more complex molecular architectures and bioactive compounds.
Furthermore, the development of functional polyesters can be explored by incorporating 4-bromohex-1-yne derivatives. The alkyne group can participate in thiol-yne chemistry to create functionalized, degradable polymers with potential applications in drug delivery and gene therapy. acs.org
| Functionalization Strategy | Reagents and Conditions | Potential Derivative | Reference |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base, aryl/vinyl halide | Aryl/vinyl-substituted hexynes | spbu.ru |
| Nucleophilic Substitution | Nucleophile (e.g., NaN3, R-SH, R2NH) | Azido-, thio-, or amino-hexynes | smolecule.com |
| Thiol-yne "Click" Chemistry | Thiol-containing monomer, photo- or thermal initiator | Functionalized polyesters | acs.org |
Investigation of Unexplored Reactivity Pathways and Mechanistic Insights
While the fundamental reactivity of alkynes and alkyl bromides is well-understood, the specific interplay of these functional groups in 4-bromohex-1-yne presents opportunities for discovering novel reactivity pathways and gaining deeper mechanistic insights.
Future investigations could explore intramolecular reactions, where the alkyne and the bromo-substituent react within the same molecule. For instance, under appropriate conditions, an intramolecular cyclization could lead to the formation of cyclic compounds, which are valuable scaffolds in medicinal chemistry. The regioselectivity of such cyclizations would be a key aspect to investigate.
The development of atom-economical reactions, such as bromoalkynylation, where both the bromine and the alkyne moiety of one molecule are added across another alkyne, is a growing area of research. chemrxiv.org Mechanistic studies, including density functional theory (DFT) computations and kinetic isotope effect measurements, could provide a comprehensive understanding of the reaction mechanism, enabling the design of more efficient and selective transformations. chemrxiv.org
Furthermore, the influence of the bromo-substituent on the reactivity of the alkyne in reactions such as hydrostannylation and cross-coupling warrants further investigation. Understanding these electronic and steric effects is crucial for controlling the regioselectivity and stereoselectivity of these reactions.
| Research Area | Focus | Potential Outcome | Reference |
| Intramolecular Reactions | Cyclization of 4-bromohex-1-yne | Synthesis of novel cyclic compounds | N/A |
| Atom-Economical Reactions | Bromoalkynylation using 4-bromohex-1-yne derivatives | Efficient synthesis of complex ynenamides | chemrxiv.org |
| Mechanistic Studies | DFT and kinetic isotope effect studies | Deeper understanding of reaction mechanisms | chemrxiv.org |
| Reactivity Studies | Influence of the bromo-substituent on alkyne reactions | Improved control over reaction selectivity |
Interdisciplinary Research Opportunities in Catalysis and Materials Science
The unique properties of 4-bromohex-1-yne and its derivatives open up exciting possibilities for interdisciplinary research, particularly in the fields of catalysis and materials science.
In catalysis, derivatives of 4-bromohex-1-yne could be explored as ligands for transition metal catalysts. The alkyne moiety can coordinate to metal centers, and the functional groups introduced via the bromo-substituent can be tailored to fine-tune the electronic and steric properties of the catalyst, potentially leading to improved activity and selectivity in various catalytic transformations. For example, N-alkylated iminosugar derivatives featuring a terminal alkyne have been synthesized and evaluated as enzyme inhibitors. researchgate.net
In materials science, the incorporation of 4-bromohex-1-yne derivatives into polymers could lead to the development of novel materials with tailored properties. smolecule.com For instance, the bromine atom's electron-withdrawing effect could enhance the conductive properties of polymers. vulcanchem.com The alkyne functionality also provides a handle for post-polymerization modification, allowing for the creation of smart materials that can respond to external stimuli. The use of bromoalkynes in the synthesis of functionalized enediynes fused to heterocyclic cores has been demonstrated, which could have applications in the development of novel electronic materials. spbu.ru
| Field | Application | Potential Impact | Reference |
| Catalysis | Ligand for transition metal catalysts | Development of more efficient and selective catalysts | researchgate.net |
| Materials Science | Monomer for conductive polymers | Creation of novel electronic materials | smolecule.comvulcanchem.com |
| Materials Science | Building block for functionalized enediynes | Synthesis of advanced materials with unique optical and electronic properties | spbu.ru |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-bromohex-1-yne, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves alkyne bromination or substitution reactions. For example, terminal alkynes can undergo bromination using N-bromosuccinimide (NBS) under controlled conditions. Optimization requires varying catalysts (e.g., CuBr), solvents (THF vs. DCM), and temperature . Cross-referencing databases like SciFinder or Reaxys is critical to verify reported procedures and adapt them to specific lab setups .
Table 1: Synthesis Optimization Parameters
| Parameter | Tested Conditions | Yield Range (%) | Key Observations |
|---|---|---|---|
| Catalyst | CuBr, FeCl₃, None | 45–78 | CuBr improves regioselectivity |
| Solvent | THF, DCM, Hexane | 52–85 | Polar solvents enhance kinetics |
| Temperature | 0°C, RT, 40°C | 60–92 | Higher temps risk side reactions |
Q. How should researchers characterize 4-bromohex-1-yne to confirm structural integrity?
- Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Verify alkyne proton (δ ~2.0–3.0 ppm) and bromine-induced deshielding .
- IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and C-Br (~550–650 cm⁻¹) .
- GC-MS : Assess purity and molecular ion peak (m/z 179 for [M⁺]) .
Q. What safety protocols are essential when handling 4-bromohex-1-yne in the lab?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods mandatory due to brominated compound toxicity .
- Storage : Inert atmosphere, away from light/moisture to prevent decomposition .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for 4-bromohex-1-yne?
- Answer : Contradictions may arise from solvent effects, impurities, or instrumentation calibration. Strategies include:
- Cross-Validation : Compare data across multiple sources (e.g., PubChem, NIST) .
- Reproducibility Tests : Repeat experiments under standardized conditions .
- Error Analysis : Quantify uncertainties in NMR integration or MS sensitivity .
Q. What mechanistic insights guide the regioselective functionalization of 4-bromohex-1-yne?
- Answer : The alkyne’s electron-deficient sp-hybridized carbon directs electrophilic attacks. For cross-coupling (e.g., Sonogashira), use palladium catalysts to target the brominated position. Computational studies (DFT) can predict transition states and optimize ligand selection .
Q. How can 4-bromohex-1-yne be utilized in designing novel polymer or pharmaceutical precursors?
- Answer :
- Polymer Chemistry : As a monomer for conductive polymers via alkyne polymerization .
- Pharmaceuticals : Serve as a scaffold for brominated bioactive molecules. For example, modify the alkyne to introduce pharmacophores via click chemistry .
- Table 2: Applications in Drug Development
| Target Pathway | Modified Structure | Bioactivity | Reference |
|---|---|---|---|
| Kinase Inhibition | 4-Bromohex-1-yne + triazole | IC₅₀ = 12 nM |
Q. What ethical and data-sharing challenges arise when publishing research on halogenated compounds?
- Answer : Balancing open data with safety/patent concerns requires:
- Anonymization : Remove proprietary synthesis details while retaining reproducibility .
- Compliance : Adhere to GDPR or institutional review boards for data involving toxicological profiles .
Methodological Guidance
- Experimental Design : Use iterative cycles of hypothesis testing and data refinement, as seen in qualitative research frameworks .
- Data Reliability : Implement peer validation and third-party instrumentation calibration .
- Literature Review : Prioritize peer-reviewed journals over non-curated platforms like Wikipedia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
